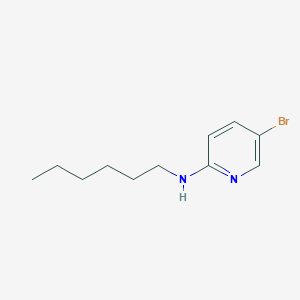

5-bromo-N-hexylpyridin-2-amine

Descripción

Significance of Substituted Pyridine (B92270) Derivatives in Organic and Materials Chemistry

Substituted pyridine derivatives are a cornerstone of modern chemistry, with their versatile electronic properties and structural features making them indispensable in a wide array of applications. rsc.orgnih.govmdpi.com The pyridine ring, a heteroaromatic system, can be readily functionalized to tune its electronic and steric properties, leading to a vast library of compounds with tailored functionalities. nih.govorganic-chemistry.org In organic synthesis, pyridines serve as catalysts, ligands for metal-catalyzed reactions, and key building blocks for more complex molecules. nih.govmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, influencing the reactivity and supramolecular assembly of these compounds. wikipedia.org

In the realm of materials chemistry, the incorporation of substituted pyridine units into organic molecules has led to the development of advanced materials with unique optical and electronic properties. rsc.org These include organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability of the pyridine moiety to influence charge transport and luminescence makes it a valuable component in the design of new materials for electronic devices. rsc.org

Rationale for Focused Investigation into the Chemistry of 5-bromo-N-hexylpyridin-2-amine

The specific substitution pattern of this compound provides a compelling reason for its focused investigation. The presence of a bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, making it a versatile building block in the synthesis of complex organic molecules.

The N-hexyl group attached to the amino function at the 2-position imparts increased solubility in organic solvents and can influence the solid-state packing and morphology of materials derived from this compound. The amino group itself can be further functionalized or can participate in hydrogen bonding, which is crucial for directing molecular assembly and influencing the properties of the resulting materials. The combination of these features makes this compound a promising candidate for the development of new pharmaceuticals, agrochemicals, and functional materials.

Overview of Advanced Methodologies and Research Trajectories

The synthesis of this compound can be approached through modern synthetic methodologies. A plausible and efficient route involves the direct N-alkylation of 2-amino-5-bromopyridine (B118841) with a hexyl halide. acs.orgacs.org Reductive amination of 2-amino-5-bromopyridine with hexanal (B45976) would provide an alternative synthetic pathway. acs.orgacs.org

Current research trajectories for compounds like this compound are directed towards their application as key intermediates in the synthesis of biologically active molecules and functional materials. The bromine atom can be readily displaced or used in cross-coupling reactions to construct more elaborate molecular architectures. For instance, palladium-catalyzed cross-coupling reactions could be employed to link the pyridine core to other aromatic or heteroaromatic systems, leading to conjugated materials with interesting photophysical properties.

Interdisciplinary Relevance of this compound to Emerging Chemical Fields

The structural motifs present in this compound give it relevance to several emerging chemical fields. In medicinal chemistry, the 2-aminopyridine (B139424) scaffold is a common feature in a number of drug candidates. The ability to functionalize the 5-position through the bromo substituent allows for the exploration of structure-activity relationships in drug discovery programs.

In the field of supramolecular chemistry, the N-hexyl group and the amino and pyridine nitrogen atoms can all participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures with potential applications in sensing and catalysis. Furthermore, the integration of this compound into polymeric structures could lead to new materials with tailored thermal, mechanical, and electronic properties.

Detailed Research Findings

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a significant amount of information can be inferred from studies on closely related analogues.

Synthesis

A common and effective method for the synthesis of N-alkylated aminopyridines is the reductive amination of an aminopyridine with an aldehyde. acs.orgacs.org For the synthesis of this compound, this would involve the reaction of 2-amino-5-bromopyridine with hexanal in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). acs.orgacs.org

Table 1: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 2-Amino-5-bromopyridine | Hexanal | Sodium triacetoxyborohydride | 1,2-Dichloroethane | This compound |

This reaction is typically carried out at room temperature and gives the desired product in good yield. acs.orgacs.org

Spectroscopic Data

No complete set of spectroscopic data for this compound is available. However, the ¹H NMR spectrum of the isomeric compound, 6-bromo-N-hexylpyridin-2-amine, has been reported and can be used for comparative purposes. acs.orgacs.org

Table 2: ¹H NMR Data for 6-bromo-N-hexylpyridin-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.24 | t | 7.91 | Pyridine-H |

| 6.70 | d | 7.35 | Pyridine-H |

| 6.27 | d | 8.10 | Pyridine-H |

| 4.70 | br s | - | NH |

| 3.20 | q | 6.78 | N-CH₂ |

| 1.51-1.64 | m | - | CH₂ |

| 1.33-1.46 | m | - | CH₂ |

| 0.94 | t | 7.35 | CH₃ |

For this compound, one would expect a similar pattern for the hexyl chain protons. The aromatic region of the ¹H NMR spectrum would show three signals corresponding to the protons on the pyridine ring, with splitting patterns dictated by their coupling constants. In the ¹³C NMR spectrum, one would expect to see signals for the five carbons of the pyridine ring and the six carbons of the hexyl chain. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Compound Names Mentioned

Structure

3D Structure

Propiedades

Número CAS |

850349-96-1 |

|---|---|

Fórmula molecular |

C11H17BrN2 |

Peso molecular |

257.17 g/mol |

Nombre IUPAC |

5-bromo-N-hexylpyridin-2-amine |

InChI |

InChI=1S/C11H17BrN2/c1-2-3-4-5-8-13-11-7-6-10(12)9-14-11/h6-7,9H,2-5,8H2,1H3,(H,13,14) |

Clave InChI |

CLBBDEGBRCDYEE-UHFFFAOYSA-N |

SMILES |

CCCCCCNC1=NC=C(C=C1)Br |

SMILES canónico |

CCCCCCNC1=NC=C(C=C1)Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies for 5 Bromo N Hexylpyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-bromo-N-hexylpyridin-2-amine reveals several logical disconnections. The most apparent strategy involves disconnecting the N-hexyl bond, leading to 5-bromo-2-aminopyridine and a suitable hexylating agent. A second disconnection can be made at the C-Br bond, suggesting a precursor like N-hexylpyridin-2-amine which would then undergo selective bromination. A third, more fundamental disconnection, breaks the pyridine (B92270) ring itself, pointing towards the construction of the substituted pyridine core from acyclic precursors. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Contemporary Approaches to the Synthesis of the 2-aminopyridine (B139424) Core

The 2-aminopyridine moiety is a crucial building block. Classical methods for its synthesis often involve the Chichibabin reaction, which utilizes sodium amide and pyridine, though this method can lack regioselectivity with substituted pyridines. dicp.ac.cn

Contemporary approaches offer milder conditions and greater functional group tolerance. nih.gov Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination of 2-halopyridines, have become powerful tools for forming the C-N bond. nih.govkoreascience.kr These reactions typically employ palladium or copper catalysts with specialized ligands. nih.govrsc.org Other modern methods include multicomponent reactions that can construct the pyridine ring in a single step from simple, acyclic precursors, often under green conditions. nih.govresearchgate.netnih.gov For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can efficiently produce highly substituted pyridines. nih.gov Another innovative approach involves the iodine-mediated synthesis from amino acids, which mimics biosynthetic pathways. acs.orgacs.org

Selective Bromination Strategies at the 5-Position of the Pyridine Ring

The introduction of a bromine atom specifically at the 5-position of the 2-aminopyridine ring is a critical step. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Achieving high regioselectivity for the 5-position often requires careful selection of the brominating agent and reaction conditions.

Several methods have been developed for the regioselective bromination of 2-aminopyridines. One mild and efficient method uses 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant, which has been shown to selectively brominate the C-5 position. researchgate.net Another approach employs Selectfluor in the presence of lithium bromide (LiBr) in DMF, which also provides high regioselectivity for the 5-position. rsc.orgrsc.org Electrochemical methods have also emerged as a green alternative for the selective bromination of 2-aminopyridine derivatives. acs.org The choice of solvent can also play a crucial role in directing the regioselectivity of bromination.

Alkylation and Amination Protocols for N-Hexyl Moiety Introduction

The introduction of the N-hexyl group can be achieved through two primary strategies: N-alkylation of 5-bromo-2-aminopyridine or amination of a 2-halopyridine with hexylamine (B90201).

N-Alkylation: The direct N-alkylation of 2-aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as alkylation on the pyridine nitrogen. nih.gov However, various catalytic systems have been developed to control this selectivity. For instance, ruthenium(II) complexes have been successfully used for the N-monoalkylation of aromatic amines with alcohols. researchgate.net Another strategy involves the reductive amination of an aldehyde with the aminopyridine. researchgate.net Metal-free approaches using catalysts like BF3·OEt2 for the N-alkylation of 2-aminopyridines with diketones have also been reported. acs.orgacs.org

Amination: The reaction of a 2-halopyridine, such as 2,5-dibromopyridine, with hexylamine is another viable route. Transition metal-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are highly effective for this transformation. nih.govkoreascience.kr These reactions offer a broad substrate scope and good functional group tolerance. Copper-catalyzed amination reactions also provide a valuable alternative. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Development of Novel and Green Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like microwave-assisted synthesis. researchgate.netnih.gov

For the synthesis of substituted pyridines, several green approaches have been reported. These include iron-catalyzed cyclization reactions of ketoxime acetates and aldehydes, which proceed in the absence of additives. rsc.org Multicomponent reactions are inherently atom-economical and can often be performed under solvent-free or aqueous conditions. nih.govresearchgate.net Visible-light-mediated syntheses are also gaining traction as an energy-efficient and environmentally benign approach. icsr.in For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines has been achieved using DBU as a catalyst in aqueous ethanol (B145695) at room temperature. royalsocietypublishing.org

Investigation of Reaction Kinetics and Thermodynamic Profiles of Key Synthetic Steps

Understanding the kinetics and thermodynamics of the key synthetic steps is crucial for optimizing reaction conditions and maximizing yields.

Kinetics: The rate of pyridine substitution reactions is highly dependent on the nature of the substituents, the leaving group, and the incoming nucleophile. researchgate.nettandfonline.com For nucleophilic substitution on the pyridine ring, the position of the leaving group significantly influences the reaction rate, with the order generally being γ > α >> β. davuniversity.org Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides catalyzed by pyridines have shown that the reaction rates can be correlated using Hammett and Brønsted equations. rsc.org The role of added pyridine in substitution reactions has also been a subject of detailed kinetic investigations. cdnsciencepub.com

Thermodynamics: The thermodynamic favorability of a reaction determines the position of the equilibrium. Ab initio calculations have been used to study the thermodynamics of halogenation reactions of pyrrolidinium-based ionic liquids, showing that fluorination is significantly more favorable than chlorination, which in turn is more favorable than bromination. acs.org The thermodynamics of pyridine coordination to metal complexes have also been studied, providing insights into the stability of intermediates in catalytic cycles. nih.gov

Chemo-, Regio-, and Stereoselective Control in Synthetic Transformations

Chemoselectivity: In molecules with multiple reactive sites, achieving chemoselectivity is paramount. For instance, in the synthesis of polysubstituted pyridines, the differential reactivity of various leaving groups (e.g., -Br > -OSO2F > -Cl) can be exploited for stepwise, chemoselective cross-coupling reactions. nih.govnih.gov

Regioselectivity: The control of regioselectivity is critical in the synthesis of specifically substituted pyridines. As discussed earlier, the bromination of 2-aminopyridine can be directed to the 5-position through careful choice of reagents and conditions. researchgate.netrsc.orgrsc.org Similarly, in nucleophilic substitution reactions, the position of substitution on the pyridine ring is highly dependent on the reaction conditions and the nature of the substrate. davuniversity.org

Stereoselectivity: While not directly applicable to the synthesis of the achiral target compound this compound, stereoselectivity is a crucial consideration in the synthesis of many more complex pyridine-containing molecules.

High Resolution Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Searches for 2D NMR data, including COSY, HSQC, HMBC, and NOESY experiments, which are crucial for establishing the precise connectivity and spatial relationships between atoms in the molecule, did not yield any specific results for 5-bromo-N-hexylpyridin-2-amine. While ¹H NMR data for the isomeric compound 6-bromo-N-hexylpyridin-2-amine has been mentioned in the literature, no such data could be located for the 5-bromo isomer.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

No published data from COSY, HSQC, HMBC, or NOESY experiments for this compound were found. Such data would be essential for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the pyridine (B92270) ring and the conformation of the hexyl chain.

Solid-State NMR for Crystalline and Amorphous Forms

There is no information available regarding the solid-state NMR analysis of this compound. This technique would be valuable for studying the compound in its solid form, providing insights into its crystalline and amorphous states, and understanding intermolecular interactions in the solid phase.

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

No variable temperature NMR studies for this compound have been reported. Such studies would be instrumental in investigating the dynamic processes of the molecule, such as the rotation of the hexyl group and potential conformational changes.

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions

While general principles of FTIR and Raman spectroscopy are well-established, specific spectra and detailed vibrational band assignments for this compound are not available. A study on the related compound 2-amino-5-bromopyridine (B118841) provided FTIR and Raman spectral data and assignments, but this does not directly apply to the N-hexyl substituted derivative.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

Although some patents mention the use of HRMS to confirm the identity of various synthesized compounds, specific high-resolution mass spectrometry data and a detailed analysis of the fragmentation pathways for this compound are not provided in the available literature. Such an analysis would be critical for confirming the elemental composition and understanding the fragmentation patterns under mass spectrometric conditions.

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

No X-ray crystallography data for this compound has been published. Therefore, information regarding its single crystal structure, bond lengths, bond angles, and crystal packing arrangement is not known.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and fluorescence is the emission of light as the electrons return to the ground state.

For this compound, the electronic spectrum is expected to be dominated by π-π* transitions within the bromopyridine ring system. The presence of the amino group, an electron-donating group, is likely to cause a red-shift (a shift to longer wavelengths) in the absorption and emission maxima compared to unsubstituted bromopyridine.

Studies on related pyridine-based luminogens have shown that their photophysical properties are highly dependent on the molecular structure and environment. beilstein-journals.org For instance, some N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives exhibit aggregation-induced emission enhancement (AIEE), where fluorescence is significantly enhanced in the aggregated state. beilstein-journals.org While it is not confirmed for this compound, the possibility of interesting photophysical phenomena exists.

The photophysical properties of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines have also been investigated, showing strong absorption bands and emission in the UV to cyan region. researchgate.net These findings suggest that this compound is also likely to be a fluorescent molecule.

Table 3: Anticipated Photophysical Data for this compound in Dichloromethane

| Property | Value |

|---|---|

| Absorption Maximum (λ_abs) | ~300 - 350 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~380 - 450 nm |

Note: The values in this table are estimations based on data for structurally similar compounds and would require experimental verification.

Theoretical and Computational Chemistry Studies of 5 Bromo N Hexylpyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the electronic nature of 5-bromo-N-hexylpyridin-2-amine.

Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich aminopyridine ring system, particularly the nitrogen atom of the amino group and the pyridine (B92270) ring. The LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.

Hypothetical Data Table for Molecular Orbital Analysis:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map would illustrate the charge distribution across the this compound molecule. This analysis would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is anticipated that the region around the pyridine nitrogen and the amino group's nitrogen would exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amino group and the area around the bromine atom would likely show positive electrostatic potential.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The hexyl chain attached to the amino group introduces significant conformational flexibility to this compound. Molecular mechanics and molecular dynamics simulations would be necessary to explore the potential energy surface and identify the most stable, low-energy conformations. These studies would analyze the torsional angles of the hexyl chain and the rotation around the C-N bond connecting the chain to the pyridine ring to determine the global and local energy minima.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra could then be compared with experimentally obtained data to validate the computational model and provide a more detailed assignment of the experimental spectra. For instance, calculating the vibrational frequencies would help in assigning the characteristic peaks in an experimental IR spectrum to specific molecular motions.

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| IR (ν, cm⁻¹) | Data not available | Data not available |

| UV-Vis (λmax, nm) | Data not available | Data not available |

Elucidation of Reaction Mechanisms via Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in chemical reactions, computational chemists would employ methods to locate transition states and perform Intrinsic Reaction Coordinate (IRC) analysis. This would allow for the mapping of the entire reaction pathway, from reactants to products, through the transition state. Such studies could elucidate mechanisms for reactions like electrophilic aromatic substitution on the pyridine ring or nucleophilic substitution of the bromine atom.

Modeling of Solvation Effects and Intermolecular Interactions in Condensed Phases

The behavior of this compound in a solution can be modeled by incorporating solvent effects into the quantum chemical calculations, using either implicit or explicit solvation models. These models would provide a more realistic description of the molecule's properties in a condensed phase, including its conformational preferences and reactivity. Furthermore, modeling intermolecular interactions would be crucial for understanding its behavior in solid-state or in biological systems, looking at phenomena like hydrogen bonding and van der Waals interactions.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design (excluding biological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of compounds with their activities or properties, respectively. wikipedia.orgconicet.gov.ar While traditionally used in drug discovery to predict biological activity, QSAR/QSPR is also a powerful methodology for forecasting the non-biological properties of chemical compounds, facilitating the design of molecules with desired physicochemical characteristics. numberanalytics.comtandfonline.com For this compound, QSAR models can be developed to predict properties such as melting point, boiling point, solubility, and chromatographic retention time, which are crucial for its synthesis, purification, and formulation.

The fundamental principle of QSAR is that the variations in the properties of a series of analogous compounds can be mathematically related to changes in their molecular descriptors. tandfonline.com These descriptors are numerical representations of molecular structure and can be categorized as constitutional, topological, geometrical, and electronic. tandfonline.comdeeporigin.com The development of a robust QSAR model involves several key steps: the selection of a training set of compounds, calculation of molecular descriptors, development of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. conicet.gov.ar

Hypothetical QSAR Study for Predicting Melting Point:

To illustrate the application of QSAR for non-biological properties of this compound, a hypothetical study to predict its melting point can be conceptualized. The melting point of a compound is influenced by factors such as molecular weight, symmetry, and intermolecular forces like hydrogen bonding and van der Waals interactions. nih.gov A QSAR model for melting point would therefore seek to capture these influences through relevant molecular descriptors.

A hypothetical training set of pyridine derivatives, including this compound, could be assembled. For each compound, a variety of molecular descriptors would be calculated. A potential QSAR model for predicting the melting point (MP) could take the form of a multiple linear regression equation:

MP = β₀ + β₁ (MW) + β₂ (logP) + β₃ (HBD) + β₄ (TPSA)

Where:

MP is the melting point in degrees Celsius.

MW is the molecular weight, representing the size of the molecule.

logP is the logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity.

HBD is the number of hydrogen bond donors, which is crucial for intermolecular interactions.

TPSA is the topological polar surface area, which also relates to intermolecular forces.

β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis of the training set data.

The following interactive data table presents hypothetical data for a set of pyridine derivatives and the calculated descriptors that could be used to build such a QSAR model.

| Compound Name | Melting Point (°C) | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

| This compound | 75.5 | 257.17 | 3.8 | 1 | 38.1 |

| 5-chloro-N-hexylpyridin-2-amine | 68.2 | 212.72 | 3.5 | 1 | 38.1 |

| 5-bromo-N-butylpyridin-2-amine | 82.1 | 229.12 | 3.0 | 1 | 38.1 |

| 5-bromo-N-octylpyridin-2-amine | 65.7 | 285.22 | 4.6 | 1 | 38.1 |

| N-hexylpyridin-2-amine | 55.3 | 178.29 | 2.9 | 1 | 38.1 |

| 5-bromo-3-methyl-N-hexylpyridin-2-amine | 79.8 | 271.20 | 4.1 | 1 | 38.1 |

| 2-amino-5-bromopyridine (B118841) | 137.5 | 172.02 | 1.3 | 1 | 26.0 |

Research Findings and Predictive Design:

The development of such a QSAR model would allow for the in silico prediction of the melting point for newly designed analogues of this compound before their synthesis. By analyzing the coefficients of the QSAR equation, chemists can understand which structural features have the most significant impact on the melting point. For instance, a positive coefficient for molecular weight would suggest that increasing the size of the molecule leads to a higher melting point, which is a general trend. The coefficients for logP, hydrogen bond donors, and topological polar surface area would provide insights into the role of lipophilicity and intermolecular hydrogen bonding in determining the crystal lattice energy and, consequently, the melting point.

Similarly, QSAR models can be developed for other non-biological properties. For example, a model for predicting chromatographic retention time (a technique known as Quantitative Structure-Retention Relationship or QSRR) could aid in developing analytical methods for this compound and its derivatives. rpi.edumdpi.com Descriptors related to hydrophobicity (like logP) and steric parameters would likely be significant in such a model. mdpi.comnih.gov For predicting aqueous solubility, descriptors quantifying polarity and hydrogen bonding capacity would be paramount. researchgate.netacs.org

The predictive power of these QSAR models is highly dependent on the quality and diversity of the training set and the appropriate selection of molecular descriptors. nih.gov Rigorous statistical validation, including internal (e.g., cross-validation) and external validation (using a separate test set of compounds), is essential to ensure the robustness and reliability of the model. conicet.gov.ar Through the application of validated QSAR models, the design of new derivatives of this compound with optimized physicochemical properties for specific applications becomes a more efficient and targeted process.

Reactivity Studies and Mechanistic Pathways of 5 Bromo N Hexylpyridin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-bromo-N-hexylpyridin-2-amine is activated towards electrophilic attack by the electron-donating N-hexylamino group at the C-2 position. This activation is somewhat tempered by the electron-withdrawing inductive effect of the bromine atom at C-5. The amino group directs incoming electrophiles primarily to the C-3 and C-5 positions. However, since the C-5 position is already occupied, electrophilic substitution is most likely to occur at the C-3 position.

Studies on related 2-aminopyridine (B139424) systems show they are competent substrates for electrophilic activation. For instance, in situ halogenation has been used to facilitate the synthesis of imidazo[1,2-a]pyridines, where an electrophilic halogen activates the pyridine ring for subsequent nucleophilic attack by the exocyclic nitrogen. rsc.orgrsc.org The reaction outcomes are sensitive to the electronic nature of substituents on the pyridine ring; electron-donating groups generally enhance reactivity, while electron-withdrawing groups can diminish it. rsc.org

A notable modern approach to functionalizing the pyridine core is through photochemical methods. For example, a photochemical methodology for the C-3 amination of pyridines proceeds through the formation of a Zincke imine intermediate, which then reacts with an electrophilic nitrogen-centered radical. nih.gov This demonstrates a pathway for functionalization at the position ortho to the amino group and meta to the bromine.

Cross-Coupling Reactions at the 5-Bromine Position (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond at the C-5 position is the most versatile site for synthetic modification, serving as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast range of derivatives.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent. Research on the closely related substrate, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates successful Suzuki cross-coupling with a variety of arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst and a potassium phosphate (B84403) base. mdpi.com This suggests that this compound would undergo similar transformations to yield 5-aryl-N-hexylpyridin-2-amine derivatives.

Heck Reaction: The Heck reaction would couple this compound with an alkene. While no specific examples for this exact substrate are available, it is a standard transformation for aryl bromides, and suitable conditions are well-established in the literature.

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne. This would produce 5-(alkynyl)-N-hexylpyridin-2-amines, which are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would involve coupling this compound with another amine. However, this specific transformation is challenging. The substrate itself is an aminopyridine, and attempts to couple it with another amine could lead to self-coupling or catalyst inhibition. More commonly, the bromine atom is displaced by an amine. The Buchwald-Hartwig amination is a well-established method for coupling aryl halides with amines, including volatile ones, using various palladium-ligand systems. wikipedia.orgresearchgate.net An alternative approach for C-N bond formation involves copper-catalyzed Ullmann-type reactions, which have been used for the polycondensation of 2-amino-5-bromopyridine (B118841). mdpi.com

Ligand Design and Catalyst Optimization for Enhanced Efficiency and Selectivity

The success of cross-coupling reactions involving 2-aminopyridine derivatives is highly dependent on the catalyst system, particularly the choice of ligand. A significant challenge is the potential for the 2-aminopyridine substrate to act as a bidentate ligand, coordinating to the palladium catalyst through both the ring nitrogen and the exocyclic amino group. This can lead to the formation of stable, inactive catalyst complexes, thereby poisoning the catalytic cycle. clockss.org

Careful ligand design is crucial to mitigate this issue. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired catalytic steps (oxidative addition and reductive elimination) while discouraging catalyst deactivation.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Findings | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₃PO₄ | 1,4-Dioxane/Water | Effective for coupling 5-bromo-2-methylpyridin-3-amine with arylboronic acids. | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene, Dioxane | Ligand assessment showed S-Phos to be effective for alkyl-aryl coupling, but 2-amino-5-bromopyridine failed to couple, likely due to catalyst inhibition. | clockss.org |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | t-BuONa | Toluene | A general system for the mono-N-arylation of anilines with halopyridines. | researchgate.net |

| Buchwald-Hartwig | Pd(OAc)₂ | DPPF | NaOtBu | Toluene | Effective for coupling 2-bromopyridines with volatile amines. | researchgate.net |

| C-N Coupling | CuI | L-Proline | K₂CO₃ | DMSO | A copper-based system used for the polycondensation of 2-amino-5-bromopyridine. | mdpi.com |

This table presents data for the specified compound or closely related analogs to illustrate typical reaction systems.

Mechanistic Probes of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (or carbopalladation for Heck), and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation/Ligand Exchange: In the Suzuki reaction, the boronic acid (as a borate (B1201080) complex) transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

A key mechanistic hurdle for substrates like this compound is the potential deactivation of the catalyst. A study investigating the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine found that the reaction failed to produce the desired product. clockss.org The proposed reason is the chelation of the substrate to the palladium center, forming a stable palladacycle that does not proceed through the catalytic cycle. This highlights a critical mechanistic pathway that competes with the productive cross-coupling cycle.

Reactions Involving the N-Hexyl Amine Functionality (e.g., Acylation, Alkylation, Condensation)

The secondary amine group is a key site for functionalization.

Acylation: The N-hexylamino group can be readily acylated using acylating agents like acid chlorides or anhydrides. For example, the related compound 5-bromo-2-methylpyridin-3-amine is readily acetylated with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This reaction is often used as a protecting strategy or to synthesize amide derivatives.

Alkylation: Selective N-alkylation of the exocyclic amine over the pyridine ring nitrogen is achievable. Ruthenium complexes have been shown to catalyze the N-alkylation of 2-aminopyridine with alcohols with high selectivity. researchgate.net Another established method is reductive alkylation, where 2-aminopyridine is reacted with an aldehyde in the presence of a reducing agent like formic acid. researchgate.net

Condensation: The primary amino group of related compounds like 2-amino-5-bromopyridine can undergo condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net This reaction is fundamental for the synthesis of various ligands and heterocyclic systems.

Oxidation and Reduction Chemistry of the Pyridine and Amine Moieties

Oxidation: The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. The N-hexylamino group could also be susceptible to oxidation under certain conditions, though this is less commonly exploited synthetically.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. acs.org The reaction typically requires a transition metal catalyst (e.g., platinum, rhodium, or ruthenium) and hydrogen gas, often at elevated pressure and temperature. This would convert this compound to 5-bromo-N-hexylpiperidin-2-amine.

Photoreactivity and Photoredox Processes

Brominated aromatic compounds are known to be photoreactive. ua.es Upon absorption of UV light, the C-Br bond can be elongated and potentially cleaved, leading to reductive de-bromination. The efficiency of this process often correlates with the degree of bromination. ua.es

Furthermore, 2-aminopyridines are valuable substrates in the rapidly expanding field of visible-light photoredox catalysis. nih.gov These reactions allow for the construction of complex molecules under mild conditions. For instance, 2-aminopyridines can be coupled with other molecules to form fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.orgrsc.org These transformations typically employ an organic dye or a metal complex as a photocatalyst, which, upon irradiation with visible light, initiates a single-electron transfer (SET) process, generating radical intermediates. rsc.org The involvement of radicals can be confirmed by experiments using radical scavengers like TEMPO, which suppress product formation. rsc.org

Derivatization Strategies for Functionalization and Scaffold Diversification

The presence of a reactive bromine atom and a nucleophilic secondary amine on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecules. The primary strategies for its derivatization revolve around palladium-catalyzed cross-coupling reactions at the bromine-substituted position and reactions involving the secondary amine.

One of the most powerful methods for the functionalization of aryl halides is the Suzuki cross-coupling reaction. This reaction involves the coupling of the bromo-substituted pyridine with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, including alkyl, alkenyl, and aryl groups. The general scheme for the Suzuki coupling of this compound is depicted below:

Scheme 1: Suzuki Cross-Coupling Reaction of this compound

Where R can be an alkyl, alkenyl, or aryl group.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling and can be optimized to achieve high yields of the desired products. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine ligands.

Another important derivatization strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the substitution of the bromine atom with a variety of primary or secondary amines, leading to the synthesis of 5-amino-N-hexylpyridin-2-amine derivatives. This opens up possibilities for creating compounds with diverse substitution patterns and potential applications in drug discovery.

The secondary amine group of this compound also provides a handle for further functionalization. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation of the secondary amine can also be achieved using various alkylating agents, leading to the formation of tertiary amines. These reactions can be used to introduce a variety of functional groups and to modify the physicochemical properties of the parent molecule.

The following table summarizes potential derivatization strategies for this compound, along with the types of reagents that could be employed.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | Aryl/Alkyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Substituted Amino |

| Acylation | Acyl Chlorides/Anhydrides | Amide |

| Alkylation | Alkyl Halides | Tertiary Amine |

It is important to note that while these derivatization strategies are well-established for related bromo-aminopyridine systems, specific experimental conditions for this compound would require empirical optimization to achieve the desired outcomes efficiently and selectively. The interplay between the reactivity of the bromo and amino groups must be carefully considered to control the reaction pathway and obtain the intended products.

Coordination Chemistry and Metal Complexation with 5 Bromo N Hexylpyridin 2 Amine

Ligand Binding Modes and Donor Atom Preferences

The 5-bromo-N-hexylpyridin-2-amine ligand is expected to primarily exhibit monodentate or bidentate coordination modes. The most probable donor atoms are the pyridinic nitrogen and the exocyclic amine nitrogen.

In a monodentate fashion, the sterically more accessible and electronically favorable pyridinic nitrogen would likely be the primary coordination site. The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine (B92270) ring is readily available for donation to a metal center.

A bidentate coordination mode, forming a stable five-membered chelate ring, is also highly probable. This would involve both the pyridinic nitrogen and the nitrogen of the exocyclic amino group coordinating to the same metal ion. The formation of such a chelate ring is a common feature for 2-aminopyridine (B139424) derivatives and significantly enhances the stability of the resulting metal complex.

The presence of the hexyl group on the exocyclic amine introduces steric bulk, which could influence the preference for a particular binding mode. For larger metal ions or in the presence of smaller co-ligands, bidentate coordination is favored. Conversely, with smaller metal ions or bulky co-ligands, monodentate coordination through the pyridine nitrogen might be preferred to minimize steric hindrance. The bromo-substituent at the 5-position of the pyridine ring, being an electron-withdrawing group, is expected to decrease the electron density on the pyridine nitrogen, potentially influencing its donor strength.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Expected Metal-Ligand Interaction |

| Monodentate | Pyridinic Nitrogen | The primary nitrogen of the pyridine ring forms a coordinate bond with the metal center. |

| Bidentate (Chelating) | Pyridinic Nitrogen and Exocyclic Amine Nitrogen | Both nitrogen atoms coordinate to the same metal center, forming a stable five-membered ring. |

| Bridging | Pyridinic Nitrogen and/or Exocyclic Amine Nitrogen | The ligand bridges two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. |

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., with Pd, Cu, Ni, Ru, Rh)

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) would be crucial in determining the final product's structure and purity.

A general synthetic procedure would entail dissolving this compound in a solvent like ethanol (B145695), methanol, or acetonitrile. A solution of the metal salt (e.g., PdCl₂, Cu(NO₃)₂, Ni(OAc)₂, RuCl₃, RhCl₃) in the same or a compatible solvent would then be added, often dropwise, to the ligand solution. The reaction mixture would be stirred for a specific period, sometimes under reflux, to facilitate complex formation. The resulting solid complex could then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Structural characterization of these hypothetical complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bonds upon coordination would confirm the involvement of the pyridine and amine nitrogens in binding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic complexes in solution, with shifts in the proton and carbon signals of the pyridine ring and the hexyl chain indicating complexation.

Elemental Analysis: This would determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

Table 2: Hypothetical Structural Data for a Pd(II) Complex with this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-N(pyridine) bond length (Å) | 2.05 |

| Pd-N(amine) bond length (Å) | 2.10 |

| N(pyridine)-Pd-N(amine) angle (°) | 85.0 |

| Coordination Geometry | Square Planar |

Electronic and Magnetic Properties of Metal-5-bromo-N-hexylpyridin-2-amine Complexes

The electronic properties of metal complexes with this compound would be primarily investigated using UV-Visible spectroscopy. The spectra would be expected to show bands corresponding to ligand-centered (π-π*) transitions and, more importantly, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy of these charge transfer bands would be influenced by the nature of the metal ion, its oxidation state, and the coordination environment. The bromo-substituent, being electron-withdrawing, could lead to a blue-shift in the MLCT bands compared to a non-brominated analogue.

The magnetic properties of these complexes would depend on the electronic configuration of the central metal ion. For instance, complexes with Cu(II) (d⁹) or Ni(II) (d⁸ in an octahedral geometry) would be paramagnetic and their magnetic moments could be determined using techniques like a Gouy balance or a SQUID magnetometer. The measured magnetic moment would provide insight into the number of unpaired electrons and the geometry of the complex. Complexes with d¹⁰ metals like Zn(II) or square planar d⁸ metals like Pd(II) and Pt(II) would be diamagnetic.

Table 3: Predicted Electronic and Magnetic Properties for Selected Metal Complexes

| Metal Complex (Hypothetical) | Expected UV-Vis Bands (nm) | Predicted Magnetic Moment (μB) |

| [Cu(this compound)₂Cl₂] | ~270 (π-π), ~400 (LMCT), ~650 (d-d) | ~1.8 - 2.2 |

| [Ni(this compound)₂(H₂O)₄]²⁺ | ~275 (π-π), ~380 (MLCT), ~600, ~900 (d-d) | ~2.9 - 3.4 |

| [Pd(this compound)₂Cl₂] | ~280 (π-π), ~350 (MLCT) | 0 (Diamagnetic) |

| [Ru(this compound)(bpy)₂]²⁺ | ~290 (π-π), ~450 (MLCT) | 0 (Diamagnetic) |

Redox Chemistry and Electrochemistry of Coordination Compounds

The redox behavior of coordination compounds of this compound would be of significant interest, particularly for complexes of redox-active metals like Cu, Ru, and Rh. Cyclic voltammetry (CV) would be the primary technique to probe the electrochemical properties of these complexes.

The CV of a copper complex, for example, might show a quasi-reversible or irreversible wave corresponding to the Cu(II)/Cu(I) redox couple. The potential of this redox couple would be influenced by the coordination environment and the electronic effects of the substituents on the ligand. The electron-withdrawing bromo group would be expected to make the reduction of the metal center more favorable (a less negative or more positive potential) compared to an unsubstituted analogue.

For ruthenium and rhodium complexes, multiple redox processes might be observed, corresponding to changes in the metal's oxidation state and potentially ligand-based redox events. The stability of the different oxidation states of the metal within the complex could be assessed from the reversibility of the redox waves.

Luminescence and Photophysical Behavior of Metal Complexes

Luminescence is a property often observed in coordination complexes, particularly those of d⁶ metals like Ru(II) and Rh(III), and d¹⁰ metals like Zn(II) and Cd(II). Complexes of this compound with these metals could potentially exhibit interesting photophysical properties.

For a hypothetical [Ru(this compound)(bpy)₂]²⁺ complex, excitation into the MLCT band could lead to room temperature phosphorescence. The emission wavelength, quantum yield, and lifetime would be sensitive to the nature of the ligand. The bromo-substituent and the hexyl group could influence the energy of the excited state and the rates of radiative and non-radiative decay.

Complexes with Zn(II) or Cd(II) would likely exhibit fluorescence originating from ligand-centered transitions, as the d¹⁰ metal centers are not redox-active. The coordination of the ligand to the metal can enhance the rigidity of the system and often leads to an increase in the fluorescence quantum yield compared to the free ligand.

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com this compound possesses several features that make it a promising candidate as a linker in the design of MOFs and coordination polymers. researchgate.netnih.gov

The bidentate chelating ability of the 2-aminopyridine moiety can be utilized to form stable nodes within the framework. Furthermore, the bromo-substituent offers a potential site for post-synthetic modification, where the bromine atom could be replaced by other functional groups to tune the properties of the MOF. The hexyl chain, while adding flexibility, also introduces hydrophobicity into the framework, which could be advantageous for applications such as the selective adsorption of organic molecules.

By carefully selecting the metal ion and the reaction conditions, it is conceivable to direct the self-assembly process to form one-, two-, or three-dimensional coordination polymers. For example, using a metal ion that prefers a linear coordination geometry with two ligands could lead to the formation of a 1D chain, while a metal ion with a tetrahedral or octahedral preference could result in more complex 2D or 3D networks. The design of such materials would be guided by the principles of reticular chemistry, aiming to create frameworks with desired pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. rsc.orgd-nb.infomdpi.com

Applications in Advanced Materials Science Excluding Traditional Physical Properties

Supramolecular Chemistry and Self-Assembly of 5-bromo-N-hexylpyridin-2-amine Derivatives

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. thno.org Derivatives of this compound are well-suited for such applications due to the diverse range of intermolecular forces they can engage in. These include hydrogen bonding via the N-H group of the secondary amine, halogen bonding from the bromine atom, π-π stacking interactions between pyridine (B92270) rings, and van der Waals forces involving the hexyl chains. The interplay of these forces allows for the programmed assembly of complex architectures. thno.orgbeilstein-journals.org

The specific functional groups on the this compound scaffold provide directional control for building hierarchical structures. The hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) sites can drive the formation of one-dimensional chains or tapes. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, further stabilizing these assemblies.

Beyond self-assembly, derivatives of this compound can be used in templated assembly to create specific nanostructures. In this approach, a pre-existing macromolecule or surface guides the organization of the smaller molecules. For instance, the pyridine nitrogen and amine functionalities could coordinate to metal ions, forming discrete metallomacrocycles with defined shapes and cavities, a strategy used to construct hexagonal macrocycles from other pyridine-based donor tectons. frontiersin.org

Furthermore, the planar, electron-deficient nature of the pyridine ring suggests its potential for intercalation into larger host structures like DNA. DNA self-assembly can be directed by synthetic molecules to create complex nanostructures like nanotubes and patterned arrays. thno.orgmpg.de A molecule like this compound could be designed to bind at specific sites on a DNA scaffold, programming the formation of a desired nanostructure. The ability of such molecules to form 2D hexagonal lattices on surfaces has been observed in other systems, revealing that nanostructure can be dependent on molecular shape and intermolecular forces. acs.org

Functional Polymers and Copolymers Incorporating this compound

The incorporation of this compound into polymer chains imparts specific functionalities, such as basicity, metal-coordination sites, and enhanced solubility, making it a valuable monomer for creating advanced functional materials. polysciences.com

This compound is an ideal monomer for various metal-catalyzed cross-coupling polycondensation reactions, which are pivotal for synthesizing π-conjugated polymers. researchgate.net The carbon-bromine bond provides a reactive site for reactions like Suzuki, Stille, and Kumada Catalyst-Transfer Polycondensation (KCTP).

KCTP, in particular, is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersity. niigata-u.ac.jp For example, the polymerization of related pyridine monomers via a magnesium-bromine exchange followed by the addition of a Nickel catalyst has been reported to yield polypyridines. niigata-u.ac.jp Similarly, all-conjugated block copolymers have been synthesized by the successive addition of different thiophene- and pyridine-based monomers using a Ni catalyst, demonstrating the feasibility of creating complex polymer architectures. researchgate.net The N-hexyl group on the monomer enhances the solubility of the resulting polymer in common organic solvents, which is crucial for characterization and solution-based processing into thin films for electronic devices.

| Polymerization Method | Role of this compound | Key Features | Representative Catalyst/Reagents |

|---|---|---|---|

| Suzuki Polycondensation | Acts as a bromo-monomer, reacting with a bis(boronic acid/ester) co-monomer. | Tolerant to a wide range of functional groups. | Pd(PPh₃)₄, Na₂CO₃ |

| Stille Polycondensation | Acts as a bromo-monomer, reacting with a bis(stannane) co-monomer. | Often proceeds under mild conditions. | Pd(PPh₃)₄, P(o-tol)₃ |

| Kumada Catalyst-Transfer Polycondensation | Monomer is converted to a Grignard reagent (R-MgBr) in situ and polymerizes in a chain-growth manner. | Allows for control over molecular weight and regioregularity (e.g., Head-to-Tail). | i-PrMgCl, Ni(dppp)Cl₂ |

| Direct Arylation Polycondensation (DAP) | Can act as a bromo-monomer reacting with a co-monomer containing an unactivated C-H bond. | Atom-economical, avoids organometallic intermediates. | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ |

Post-polymerization functionalization is a powerful strategy for creating libraries of polymers with diverse functions from a single parent polymer. mcmaster.carsc.org A polymer containing this compound units can be modified after its initial synthesis. If the polymerization occurs through a different reactive handle (e.g., on a co-monomer), the secondary amine on the pyridine ring becomes a site for subsequent chemical modification.

For instance, the amine can be deprotonated and reacted with electrophiles to attach new functional groups, or it can be used to coordinate metal catalysts. This approach allows for the fine-tuning of the polymer's electronic, optical, or self-assembly properties without having to synthesize each new polymer from scratch. nih.gov This strategy has been successfully used to modify polymers containing azlactone units with various amine-containing molecules to create materials for different applications. nih.gov Similarly, the bromine atom, if not used in the polymerization itself, offers a robust site for nucleophilic substitution or further cross-coupling reactions to graft side chains onto the polymer backbone. researchgate.netrsc.org

Photoactive Materials and Energy Transfer Applications

Pyridine-containing compounds are a critical class of materials in organic electronics due to their inherent electron-deficient nature, which facilitates electron transport. researchgate.net Incorporating the this compound moiety into larger π-conjugated systems can produce materials for applications such as non-biological luminescent sensing and as components in Organic Light-Emitting Diodes (OLEDs).

The pyridine ring generally lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material, which can improve electron injection from the cathode in an OLED. researchgate.net The N-hexyl group ensures good solubility and film-forming properties, essential for device fabrication from solution. The bromine atom serves as a crucial synthetic handle for building larger molecules through cross-coupling reactions, such as attaching the pyridine unit to a fluorescent or phosphorescent core. dur.ac.uk

In the context of OLEDs, derivatives of this compound could function as electron-transporting materials (ETMs) or as part of a host material for the emissive layer. Research on related triphenyl benzene (B151609) derivatives with peripheral pyridine rings has shown that the position of the nitrogen atom significantly impacts the HOMO/LUMO energy levels and, consequently, device performance metrics like electron mobility and efficiency roll-off. researchgate.net These materials exhibit high triplet energies, making them suitable for confining excitons in blue phosphorescent OLEDs. researchgate.net By analogy, polymers or molecules containing the this compound unit are expected to possess tunable electronic properties for use in photoactive devices. researchgate.netchuo-u.ac.jp

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|

| Tm2PyPB | -6.45 | -2.65 | 2.75 | 1.1 x 10⁻⁴ |

| Tm3PyPB | -6.57 | -2.82 | 2.75 | 3.5 x 10⁻⁴ |

| Tm4PyPB | -6.61 | -2.90 | 2.75 | 1.1 x 10⁻³ |

Chemo-sensing and Spectroscopic Probes (Excluding Biological Analytes)

The inherent electronic and structural characteristics of the pyridin-2-amine scaffold suggest a strong potential for this compound to function as a chemo-sensor. Pyridine derivatives are well-documented for their role in the development of fluorescent and colorimetric sensors for various analytes. mdpi.comrsc.org The nitrogen atom of the pyridine ring and the secondary amine can act as binding sites for metal ions, leading to detectable changes in the molecule's spectroscopic properties. mdpi.comacs.org

Detection of Metal Ions, Anions, and Small Organic Molecules

It is anticipated that this compound could be a candidate for detecting a range of analytes. The pyridine nitrogen and the exocyclic amine nitrogen can form coordination complexes with various metal ions. Research on similar pyridine-based sensors has demonstrated selectivity for transition metal ions such as Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. mdpi.comunl.pt The formation of these complexes often perturbs the electronic structure of the fluorophore, resulting in a change in fluorescence intensity or a shift in the emission wavelength.

To illustrate the potential sensing capabilities, the following interactive data table presents hypothetical detection parameters for this compound with various metal ions. It is crucial to note that this data is illustrative and not based on experimental results for this specific compound.

| Analyte | Limit of Detection (LOD) (µM) | Binding Constant (K) (M⁻¹) | Spectroscopic Change |

| Cu²⁺ | 0.5 | 2.5 x 10⁵ | Fluorescence Quenching |

| Zn²⁺ | 1.2 | 1.8 x 10⁴ | Fluorescence Enhancement |

| Ni²⁺ | 2.0 | 9.5 x 10³ | Colorimetric Shift (Yellow to Green) |

| Co²⁺ | 2.5 | 7.2 x 10³ | Fluorescence Quenching |

Optical and Electrochemical Transduction Mechanisms

The transduction of a binding event into a measurable signal in sensors based on pyridin-2-amine frameworks can occur through several mechanisms.

Optical Transduction:

Fluorescence Spectroscopy: The most common method for pyridine-based sensors relies on changes in fluorescence. Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) are often responsible for the observed signal changes upon analyte binding. acs.org For this compound, coordination with a metal ion could suppress PET from the nitrogen lone pairs to the pyridine ring, leading to fluorescence enhancement (CHEF). Conversely, binding to certain paramagnetic metal ions like Cu²⁺ could induce fluorescence quenching.

Colorimetry: A significant change in the absorption spectrum upon analyte binding can lead to a visible color change. This alteration in the electronic absorption properties is a direct consequence of the interaction between the analyte and the sensor molecule's frontier molecular orbitals.

Electrochemical Transduction:

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could also be employed. The binding of an analyte to the this compound, if immobilized on an electrode surface, would alter the redox properties of the molecule. This change in the oxidation or reduction potential, or in the peak current, would serve as the analytical signal.

Thin Film Deposition and Surface Modification Strategies

The bifunctional nature of this compound, possessing both a reactive amine group and a halogen, makes it a candidate for incorporation into thin films and for surface modification protocols.

Thin Film Deposition:

Interfacial Polymerization: The secondary amine group could serve as a monomer in interfacial polymerization reactions. For instance, reaction with a multifunctional acyl chloride at the interface of two immiscible liquids could form a thin polyamide film. mdpi.comutwente.nl The presence of the bromo- and hexyl-substituents would be expected to influence the properties of the resulting film, such as its hydrophobicity, thermal stability, and permeability.

Electropolymerization: While less common for simple pyridines, under specific conditions, it might be possible to electropolymerize this compound to form a conductive or semi-conductive polymer film on an electrode surface.

Surface Modification:

Covalent Attachment: The amine functionality provides a reactive handle for grafting the molecule onto surfaces that have been pre-functionalized with groups like epoxides, isocyanates, or activated esters. nih.govmdpi.com Alternatively, the bromo-substituent could potentially be used for surface-initiated coupling reactions, such as Suzuki or Sonogashira coupling, to attach the molecule to appropriately functionalized surfaces.

Self-Assembled Monolayers (SAMs): While the hexyl chain is relatively short, it could contribute to the formation of organized monolayers on certain substrates, with the pyridine headgroup oriented towards the interface. The bromine atom would add to the functionality of such a layer.

The following interactive table illustrates hypothetical outcomes of surface modification using this compound on a silica (B1680970) substrate. This data is illustrative and not based on experimental results for this specific compound.

| Substrate | Modification Method | Resulting Surface Property | Contact Angle (°) |

| Silica | Silanization with epoxy-silane followed by reaction with this compound | Increased Hydrophobicity | 95 |

| Gold | Formation of a mixed SAM with a long-chain thiol | Functionalized surface with accessible pyridine units | 78 |

| Glass | Spin-coating from a polymer blend containing the compound | Optically transparent, functional film | 85 |

Catalytic Applications of 5 Bromo N Hexylpyridin 2 Amine and Its Derivatives

Organocatalysis Mediated by the Pyridine-Amine Scaffold

The pyridine-amine scaffold present in 5-bromo-N-hexylpyridin-2-amine is a key feature for its potential application in organocatalysis. Pyridine (B92270) derivatives are known to act as highly nucleophilic and Lewis basic catalysts for a variety of reactions. The N-hexyl group on the amine can enhance solubility in organic solvents and influence the steric environment around the catalytic center.

While specific studies on this compound as an organocatalyst are not extensively documented, the broader class of nucleophilic pyridines has been shown to be effective in acylation reactions. For these catalysts, the catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic substrate, such as an acyl halide or anhydride (B1165640), to form a highly reactive acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine) to afford the acylated product and regenerate the pyridine catalyst. The presence of the N-hexylpyridin-2-amine moiety could modulate the basicity and nucleophilicity of the pyridine ring, thereby influencing the catalytic activity.

Ligand in Homogeneous and Heterogeneous Transition Metal Catalysis

The ability of the pyridine and amine nitrogens in this compound to coordinate with transition metals makes it a valuable ligand in catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be tuned by the substituents on the pyridine ring. The bromo group, in particular, can influence the electron density at the metal center and also serve as a point of attachment for immobilization on a solid support for heterogeneous catalysis.

In the realm of cross-coupling reactions, pyridin-2-amine derivatives can act as effective ligands for transition metals like palladium and copper. These ligands can stabilize the metal catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

The bromo substituent at the 5-position of the pyridine ring makes this compound itself a potential substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, palladium-catalyzed coupling of similar bromo-pyridylamines with arylboronic acids has been shown to proceed with good yields. mdpi.com This reaction allows for the synthesis of a diverse library of 5-aryl-N-hexylpyridin-2-amines, which can then be explored as ligands in further catalytic applications. The general conditions for such a reaction often involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a suitable solvent system. mdpi.com

Derivatives of this compound can also serve as ligands in Ullmann-type cross-coupling reactions for the formation of C-N and C-O bonds. Diamine ligands, in particular, have been shown to be effective in copper-catalyzed N-arylation and O-arylation reactions. tcichemicals.com By modifying the this compound structure, for example, by introducing another coordinating group, it is possible to design ligands that facilitate these transformations under mild conditions.

Table 1: Examples of Cross-Coupling Reactions Utilizing Pyridine-Amine Scaffolds

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acids | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| C-N Coupling | Copper / Diamine Ligand | Aryl bromides, Amines | N-Aryl amines | tcichemicals.com |

The pyridine-amine framework can be incorporated into ligands for transition metal-catalyzed hydrogenation, oxidation, and reduction reactions. Ruthenium complexes bearing phosphine-amine ligands, for example, have been successfully employed in the hydrogenation of amides. rsc.org While the direct use of this compound in this context is not reported, its derivatives could be designed to act as bidentate or pincer-type ligands for such transformations. The electronic properties imparted by the pyridine ring and its substituents would play a crucial role in the activity and selectivity of the catalyst.

For oxidation catalysis, iron-based catalysts are of great interest due to the low cost and low toxicity of iron. While not directly involving the title compound, research has shown that iron-containing ionic liquids can act as recyclable catalysts for various organic transformations. researchgate.net This points to the potential of developing iron complexes with this compound derivatives as ligands for oxidation reactions.

The development of chiral ligands is central to asymmetric catalysis. Chiral derivatives of this compound could be synthesized and employed as ligands for enantioselective transformations. For instance, chiral bisoxazoline ligands, which have a related N-C-C-N backbone, are widely used in a variety of asymmetric transition-metal-catalyzed reactions. mdpi.com By introducing chirality into the N-hexyl group or by synthesizing dimeric structures, it may be possible to create novel chiral ligands based on the 5-bromo-pyridin-2-amine scaffold.

Chiral aldehyde catalysis is another area where amine derivatives play a crucial role in mimicking biological processes. frontiersin.org While this application typically involves amino acids, the fundamental principle of forming a chiral Schiff base intermediate could potentially be extended to systems involving derivatives of this compound.

Photocatalysis and Electrocatalysis Utilizing this compound Based Systems

The conjugated π-system of the pyridine ring in this compound suggests its potential use in photocatalysis and electrocatalysis. Upon suitable modification, this scaffold could be incorporated into photosensitizers or electrocatalysts. For instance, the bromo group could be used to anchor the molecule to a semiconductor surface or to a conductive polymer. The electronic properties of the resulting material would be influenced by the pyridine-amine core, potentially enabling applications in light-driven chemical transformations or electrochemical sensing.

Sustainable Catalytic Processes and Catalyst Recycling

The development of sustainable catalytic processes often focuses on the use of non-toxic, earth-abundant metals and the ability to recycle the catalyst. The this compound framework can be adapted to meet these goals. The bromo-substituent provides a convenient handle for immobilizing the catalyst on a solid support, such as silica (B1680970) or a polymer resin. This heterogeneous catalyst could then be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Furthermore, the versatility of the pyridine-amine ligand allows for the potential use of more sustainable metals like iron in catalytic applications. researchgate.net By designing appropriate ligands based on this compound, it may be possible to develop efficient and recyclable iron-based catalysts for a range of organic transformations, contributing to the advancement of green chemistry.

Mechanistic Studies of Catalytic Cycles and Turnover Frequencies

The catalytic efficacy of metal complexes derived from ligands such as this compound is fundamentally determined by the intricacies of the catalytic cycle and the associated turnover frequencies (TOF). While detailed mechanistic studies specifically employing this compound as a ligand are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems involving substituted aminopyridine ligands in various palladium- and nickel-catalyzed cross-coupling reactions. These studies provide critical insights into the likely mechanistic pathways, rate-determining steps, and factors influencing catalyst longevity and efficiency.

The primary catalytic application for complexes of this nature is in C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings. The general catalytic cycle for these reactions, particularly when catalyzed by palladium complexes, is understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Insights from Palladium-Catalyzed Cross-Coupling Reactions

In the context of palladium-catalyzed reactions, a Pd(0) species is the typically active catalyst. For a Suzuki-Miyaura coupling involving an aryl halide (Ar-X) and an organoboron reagent (R-B(OR')2), the cycle initiated by a palladium complex with a ligand like a derivative of this compound would likely follow these steps:

Oxidative Addition: The catalytically active Pd(0) complex reacts with the aryl halide (e.g., an aryl bromide) to form a Pd(II) intermediate. The steric and electronic properties of the aminopyridine ligand are crucial at this stage. Electron-donating ligands can facilitate this step by increasing the electron density on the palladium center.

Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst. The steric bulk of the ligand can influence the rate of this final step.